trans-4-Ethyl-4'-(4-pentylcyclohexyl)-1,1'-biphenyl
Overview
Description
trans-4-Ethyl-4’-(4-pentylcyclohexyl)-1,1’-biphenyl: is an organic compound that belongs to the class of biphenyl derivatives. This compound is known for its unique structural properties, which include a biphenyl core substituted with an ethyl group and a pentylcyclohexyl group. It is primarily used in research and industrial applications due to its interesting chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Ethyl-4’-(4-pentylcyclohexyl)-1,1’-biphenyl typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a bromobenzene derivative and a phenylboronic acid derivative.
Introduction of the Ethyl Group: The ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Pentylcyclohexyl Group: The pentylcyclohexyl group can be attached through a Grignard reaction involving a cyclohexylmagnesium bromide and a pentyl halide.
Industrial Production Methods: In industrial settings, the production of trans-4-Ethyl-4’-(4-pentylcyclohexyl)-1,1’-biphenyl may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Substitution reactions, such as halogenation or nitration, can occur at the aromatic rings using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Bromine, nitric acid, sulfuric acid as a catalyst.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated biphenyls, nitro biphenyls.
Scientific Research Applications
Chemistry:
- Used as a model compound in studies of biphenyl derivatives.
- Investigated for its electronic properties and potential use in organic electronics.
Biology:
- Studied for its interactions with biological membranes and potential effects on cell signaling pathways.
Medicine:
- Explored for its potential as a therapeutic agent due to its unique structural properties.
Industry:
- Utilized in the development of advanced materials, such as liquid crystals for display technologies.
Mechanism of Action
The mechanism of action of trans-4-Ethyl-4’-(4-pentylcyclohexyl)-1,1’-biphenyl involves its interaction with molecular targets such as enzymes or receptors. The compound’s biphenyl core allows it to fit into hydrophobic pockets of proteins, potentially modulating their activity. The ethyl and pentylcyclohexyl groups contribute to the compound’s overall hydrophobicity and influence its binding affinity and specificity.
Comparison with Similar Compounds
4-Ethylbiphenyl: Lacks the pentylcyclohexyl group, resulting in different physical and chemical properties.
4-Pentylbiphenyl: Lacks the ethyl group, leading to variations in reactivity and applications.
4-Cyclohexylbiphenyl: Contains a cyclohexyl group instead of a pentylcyclohexyl group, affecting its structural and functional characteristics.
Uniqueness: trans-4-Ethyl-4’-(4-pentylcyclohexyl)-1,1’-biphenyl is unique due to the presence of both the ethyl and pentylcyclohexyl groups, which confer distinct physical and chemical properties. These structural features make it a valuable compound for research and industrial applications, particularly in the development of advanced materials and potential therapeutic agents.
Properties
IUPAC Name |
1-ethyl-4-[4-(4-pentylcyclohexyl)phenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34/c1-3-5-6-7-21-10-14-23(15-11-21)25-18-16-24(17-19-25)22-12-8-20(4-2)9-13-22/h8-9,12-13,16-19,21,23H,3-7,10-11,14-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLGXBQYTARJLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301000682 | |
Record name | 3~4~-Ethyl-1~4~-pentyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301000682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79709-85-6 | |
Record name | trans-4-Ethyl-4'-(4-pentylcyclohexyl)-1,1'-biphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079709856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3~4~-Ethyl-1~4~-pentyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301000682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-ethyl-4'-(4-pentylcyclohexyl)-1,1'-biphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.014 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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